Fluorine-Induced Lipophilicity Modulation: XLogP3 Comparison of 2-Fluoro vs. Non-Fluorinated Phenylpiperazine Analogs
The 2-fluoro substituent in CAS 515160-73-3 elevates lipophilicity relative to the non-fluorinated analog 1-[4-(2-methoxyethoxy)phenyl]piperazine (CAS 515160-72-2). The target compound exhibits an XLogP3 of 1.3 [1], whereas the non-fluorinated comparator has an XLogP3 of 1.0 [2]. This ΔXLogP3 of +0.3 is consistent with the established lipophilicity-enhancing effect of aromatic fluorine substitution [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-[4-(2-methoxyethoxy)phenyl]piperazine (CAS 515160-72-2): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential, a critical parameter when selecting intermediates for neuropharmacology programs.
- [1] PubChem. Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-. Compound Summary for CID 21363772. XLogP3: 1.3. View Source
- [2] PubChem. 1-[4-(2-methoxyethoxy)phenyl]piperazine. Compound Summary for CAS 515160-72-2. XLogP3: 1.0. View Source
- [3] Möller D, et al. J Med Chem. 2011;54(6):1555-1564. View Source
